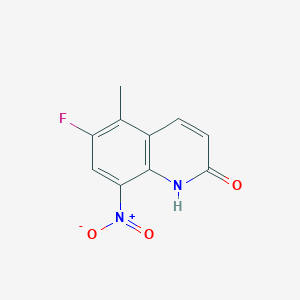
3,3-Diphenylazetidin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diphenylazetidin-1-ol is a heterocyclic organic compound featuring a four-membered azetidine ring with two phenyl groups attached to the third carbon and a hydroxyl group attached to the nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylazetidin-1-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzhydrylamine with epichlorohydrin in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate aziridine, which undergoes ring expansion to form the azetidine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Diphenylazetidin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-diphenylazetidin-1-one, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
3,3-Diphenylazetidin-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,3-Diphenylazetidin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3,3-Diphenylazetidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1,3-Diphenylurea: Contains a urea moiety instead of an azetidine ring.
3-Phenylazetidine: Lacks the second phenyl group.
Uniqueness: 3,3-Diphenylazetidin-1-ol is unique due to its specific combination of a hydroxyl group and two phenyl groups on the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
110410-09-8 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
1-hydroxy-3,3-diphenylazetidine |
InChI |
InChI=1S/C15H15NO/c17-16-11-15(12-16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Clé InChI |
XZRJFJNWODHZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-((2-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11880320.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)

![7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880336.png)


![8-Methyl-1,2-dihydroacenaphtho[3,4-d]thiazole](/img/structure/B11880370.png)


